molecular formula C6H2BBrF4O2 B1286882 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid CAS No. 1016231-40-5

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid

Cat. No.: B1286882
CAS No.: 1016231-40-5
M. Wt: 272.79 g/mol
InChI Key: WFADCDXWIFNRJC-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is a useful research compound. Its molecular formula is C6H2BBrF4O2 and its molecular weight is 272.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the significance of brominated compounds in pharmaceutical synthesis. The research emphasizes the need for cost-effective and environmentally friendly synthesis protocols, highlighting the role of brominated intermediates in large-scale production (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on novel brominated flame retardants (NBFRs) review their occurrence in indoor environments and potential risks, illustrating the environmental footprint of brominated compounds. The research calls for further investigation into the fate and toxicity of NBFRs, underscoring their relevance in environmental health sciences (Zuiderveen et al., 2020).

Material Science Applications

The exploration of silica-supported Brönsted acids in organic transformations provides insights into the utility of brominated compounds in catalysis. This review highlights the advantages of using silica-supported catalysts, including environmental friendliness and recyclability, pointing to the broader applicability of brominated materials in chemical synthesis (Kaur et al., 2015).

Advanced Material Development

Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as a promising organic thermoelectric material indicates the potential for incorporating brominated substances into high-performance materials. This mini-review suggests that with advancements in material processing, compounds with bromine elements could achieve significant improvements in thermoelectric properties (Yue & Xu, 2012).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid breathing in the compound, and in case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

In cellular systems, this compound has been observed to affect various cellular processes. It can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, the compound may inhibit kinases, resulting in the downregulation of phosphorylation events critical for cell proliferation and survival. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby modulating the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This interaction often leads to enzyme inhibition, where the compound binds to the active site of the enzyme, blocking substrate access and catalytic activity. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity, making it a potent inhibitor. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor, modulating biochemical pathways. At higher doses, it can cause adverse effects such as tissue damage and systemic toxicity. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes, leading to changes in metabolite levels and metabolic flux. These interactions can result in altered energy production and biosynthetic pathways, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals and post-translational modifications. Its localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Properties

IUPAC Name

(4-bromo-2,3,5,6-tetrafluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFADCDXWIFNRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)Br)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584400
Record name (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016231-40-5
Record name B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016231-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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